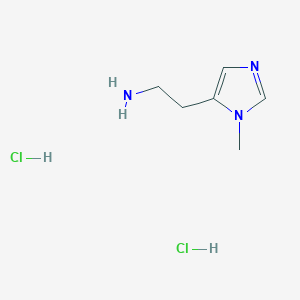

3-Methylhistamine dihydrochloride

描述

属性

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIZIDNCJBKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585229 | |

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-47-5 | |

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件: 3-甲基组胺(二盐酸盐)可以通过组胺的甲基化合成。该过程涉及在碱如氢氧化钠存在下,用甲基化试剂如碘甲烷使组胺反应。该反应通常在受控温度条件下在水性或醇性介质中进行。

工业生产方法: 3-甲基组胺(二盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稠度和纯度。然后将该化合物结晶并纯化以获得二盐酸盐形式。

化学反应分析

反应类型: 3-甲基组胺(二盐酸盐)经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的咪唑衍生物。

还原: 还原反应可以将其转化回组胺或其他相关胺。

取代: 咪唑环可以与亲电试剂发生取代反应。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 在酸性或碱性条件下使用烷基卤化物或酰氯等亲电试剂。

主要产物:

氧化: 咪唑衍生物。

还原: 组胺或相关胺。

取代: 各种取代的咪唑化合物。

科学研究应用

Pharmacological Research

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is primarily used to study the mechanisms of histamine action:

- Histamine Receptor Interaction : The compound interacts with H1 and H2 receptors, influencing physiological processes such as gastric acid secretion and immune responses. This makes it crucial for understanding allergic reactions and gastric disorders .

Immunology

Research indicates that this compound can modulate immune responses:

- Cytokine Production : Studies have shown that it enhances cytokine production in murine models, suggesting its potential role in boosting immune responses.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial properties:

- Effectiveness Against Pathogens : The compound exhibits activity against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans, indicating its potential use in developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in cancer research:

- Inhibition of Cell Proliferation : It may inhibit the growth of various cancer cell lines by inducing apoptosis and affecting angiogenesis. For instance, studies report IC50 values indicating effective growth inhibition across different cell lines (see Table 1).

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.63 | Induction of apoptosis |

| Study 2 | U-937 | 10.38 | Cell cycle arrest |

| Study 3 | A549 | 12.50 | Inhibition of migration |

Synthetic Intermediate

The compound serves as a synthetic intermediate in the preparation of other biologically active molecules:

- Farnesyl Protein Transferase Inhibitors : It is used in the synthesis of compounds targeting farnesyl transferase, which is relevant in cancer therapy .

Case Study 1: Immune Response Modulation

A study demonstrated that treatment with 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride could enhance immune responses by increasing cytokine levels following histamine receptor activation. This suggests potential applications in immunotherapy and treatment of allergic conditions.

Case Study 2: Anticancer Efficacy

In vivo studies using xenograft models of breast cancer showed that this compound significantly reduced tumor size, indicating its potential as an adjunct therapy for cancer treatment.

Case Study 3: Clinical Trials for Allergic Conditions

Preliminary clinical trials indicated that the compound effectively reduced symptoms of allergic rhinitis by blocking H1 receptors, showcasing its therapeutic potential in treating allergic diseases.

作用机制

3-甲基组胺(二盐酸盐)通过与组胺受体,特别是 H1 和 H2 受体相互作用发挥其作用 。它充当激动剂或拮抗剂,具体取决于受体亚型和生物学环境。该化合物影响各种生理过程,包括血管舒张、胃酸分泌和神经传递。所涉及的分子靶标和途径包括 G 蛋白偶联受体的激活以及随后的细胞内信号级联。

类似化合物:

组胺: 母体化合物,参与许多生理过程。

1-甲基组胺: 另一种甲基化衍生物,具有不同的生物活性。

2-甲基组胺: 一种结构异构体,具有不同的受体亲和力和作用。

独特性: 3-甲基组胺(二盐酸盐)由于其独特的甲基化模式而具有独特性,该模式影响其与组胺受体的相互作用及其代谢稳定性。这使其成为研究组胺相关途径和开发靶向疗法的宝贵工具。

相似化合物的比较

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between the target compound and its analogs:

Key Observations

Substituent Position on Imidazole: The 5-position methyl group in the target compound contrasts with analogs like 2-(1-Methyl-1H-imidazol-4-yl)ethanamine (4-position methyl) , which may alter electronic distribution and hydrogen-bonding capacity.

Side Chain Variations :

- The ethylamine chain in the target compound provides flexibility and moderate hydrophilicity. In contrast, cyclopropanamine analogs (e.g., 2097932-00-6) introduce rigidity, which could enhance binding specificity but reduce solubility .

- Methanamine derivatives (e.g., 1227465-77-1) have shorter side chains, likely diminishing interactions with deep receptor pockets .

Phenoxy-ethylamine derivatives (e.g., from ) exhibit bulkier structures, which may improve stability but reduce metabolic clearance rates .

Pharmacological Implications

- Analogs with cyclopropane or benzimidazole cores may target distinct pathways (e.g., serotonin receptors) .

- Toxicity : NBOMe compounds (), though structurally distinct, highlight the critical impact of substituents on toxicity. For example, halogenated phenyl groups in NBOMes increase potency but also neurotoxicity, underscoring the need for cautious optimization in imidazole derivatives .

生物活性

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly its interaction with histamine receptors. The compound is structurally related to histamine, a significant biogenic amine involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is , with a molecular weight of approximately 161.633 g/mol. The imidazole ring structure contributes to its unique chemical properties and biological activities. The presence of both amine and imidazole functionalities allows for diverse interactions with biological targets.

The primary mechanism of action for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride involves its interaction with histamine receptors, particularly the H1 and H2 subtypes.

- H1 Receptor : Activation leads to bronchoconstriction and increased vascular permeability, playing a role in allergic responses.

- H2 Receptor : Stimulation results in gastric acid secretion and vasodilation, influencing various physiological functions.

These interactions can modulate immune responses, cell proliferation, and other critical cellular processes.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride has demonstrated potential anticancer activity through:

- Cell Proliferation Inhibition : It may inhibit the growth of cancer cell lines by inducing apoptosis.

- Angiogenesis Modulation : The compound can influence angiogenesis, which is critical in tumor growth and metastasis.

Table 1 summarizes the findings from various studies on its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis | |

| U-937 | 10.38 | Cell cycle arrest | |

| A549 | 12.50 | Inhibition of migration |

Case Studies

Several case studies have highlighted the biological activity of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride:

- Study on Immune Response Modulation : A study demonstrated that the compound could enhance the immune response in murine models by increasing cytokine production following histamine receptor activation.

- Anticancer Efficacy in Animal Models : In vivo studies showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.

- Clinical Trials for Allergic Conditions : Preliminary clinical trials indicated that this compound could effectively reduce symptoms in patients with allergic rhinitis by blocking H1 receptors.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki cross-coupling, as demonstrated for structurally similar imidazole derivatives. For example, coupling 1-methyl-1H-imidazole-5-boronic acid with a phenoxyethylamine precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C yields intermediates, which are subsequently reduced and hydrochlorinated. Optimization includes adjusting catalyst loading (1–5 mol%), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 boronic acid:halide) to improve yields >80% . Post-synthesis, dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures for purity ≥95% .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm imidazole ring protons (δ 7.5–8.0 ppm for H-2 and H-4) and ethanamine chain signals (δ 2.8–3.5 ppm for CH₂NH₂) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Crystallize from ethanol to obtain monoclinic crystals (space group P2₁/c) and validate bond lengths (e.g., C–N: 1.33–1.37 Å) .

- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 170.1 (free base) and adducts (e.g., [M+Cl]⁻ for dihydrochloride) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in sealed, light-resistant glass containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture (humidity <30%) and strong oxidizers. Stability studies indicate decomposition onset at >100°C, with HCl release detected via TGA-FTIR. For long-term storage (>6 months), lyophilize and maintain desiccated .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in receptor binding studies?

- Methodological Answer :

- In vitro assays : Use radioligand displacement (e.g., ³H-histamine in H₁/H₃ receptor assays) to compare binding affinity (Kᵢ) with analogs. Modify the imidazole methyl group or ethanamine chain length to assess steric/electronic effects .

- Molecular docking : Employ AutoDock Vina with receptor structures (e.g., PDB: 3RZE for H₃R) to simulate binding poses. Focus on hydrogen bonding (imidazole N–H with Glu206) and hydrophobic interactions (methyl group with Val115) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing H₃R to determine EC₅₀ and efficacy (Emax) .

Q. What analytical methods are suitable for detecting impurities in high-purity samples?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in H₂O/MeCN (95:5 to 5:95 over 30 min). Detect impurities at 254 nm; LOD ≤0.1% .

- LC-MS/MS : Identify trace byproducts (e.g., des-methyl analogs or oxidation products) via Q-TOF fragmentation. Characterize m/z 154.1 ([M+H–CH₃]⁺) and 186.1 ([M+H+O]⁺) .

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent HCl hydrolysis .

Q. How can researchers resolve contradictions in reported toxicity data for imidazole derivatives?

- Methodological Answer :

- Replicate studies : Perform acute toxicity assays (OECD 423) in Sprague-Dawley rats with dose escalation (10–1000 mg/kg). Compare LD₅₀ values with literature, noting discrepancies due to salt form (dihydrochloride vs. free base) .

- Meta-analysis : Use PRISMA guidelines to aggregate data from PubChem, REAXYS, and regulatory databases. Apply statistical models (e.g., random-effects) to account for variability in solvent, species, and administration routes .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow chemistry : Use microreactors (e.g., Corning G1) for Suzuki coupling, reducing racemization via precise temperature (80±1°C) and residence time (20 min) control .

- Chiral HPLC : Employ a Chiralpak IA column with hexane/ethanol (80:20) to separate enantiomers. Optimize for >99% ee by adjusting flow rate (1.0 mL/min) and injection volume .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。